molecular formula C14H14N2O4S B6714182 N-ethyl-N-pyridin-3-yl-1,3-benzodioxole-5-sulfonamide

N-ethyl-N-pyridin-3-yl-1,3-benzodioxole-5-sulfonamide

Cat. No.: B6714182
M. Wt: 306.34 g/mol
InChI Key: CPVKFGCNSLQWAU-UHFFFAOYSA-N
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Description

N-ethyl-N-pyridin-3-yl-1,3-benzodioxole-5-sulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole ring fused with a sulfonamide group and a pyridine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Properties

IUPAC Name

N-ethyl-N-pyridin-3-yl-1,3-benzodioxole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-2-16(11-4-3-7-15-9-11)21(17,18)12-5-6-13-14(8-12)20-10-19-13/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVKFGCNSLQWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CN=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-pyridin-3-yl-1,3-benzodioxole-5-sulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Pyridine Moiety: The final step involves the coupling of the sulfonamide derivative with an ethylated pyridine under conditions that facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-pyridin-3-yl-1,3-benzodioxole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-ethyl-N-pyridin-3-yl-1,3-benzodioxole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-N-pyridin-3-yl-1,3-benzodioxole-5-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells. The pathways involved in these effects include the modulation of signal transduction pathways and the disruption of cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-1,3-benzodioxole-5-sulfonamide
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

N-ethyl-N-pyridin-3-yl-1,3-benzodioxole-5-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and development.

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